



Application Note: Quantitative Estimation of Dolutegravir Sodium using UV-Visible Spectroscopy

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Compound of Interest		
Compound Name:	Dolutegravir Sodium	
Cat. No.:	B607764	Get Quote

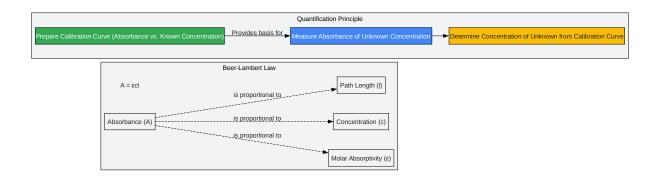
Introduction

Dolutegravir Sodium is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable analytical methods are crucial for the quality control of **Dolutegravir Sodium** in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and costeffective UV-visible spectrophotometric method for the quantitative estimation of **Dolutegravir Sodium**. The method is validated as per the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in quality control laboratories.

Principle

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance.[1] Molecules containing π -bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The wavelength of maximum absorbance (λmax) is a characteristic property of a substance, and the amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. **Dolutegravir Sodium** exhibits strong absorbance in the UV region, which can be utilized for its quantitative determination.





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Figure 1: Principle of UV-Visible Spectroscopic Quantification

Experimental Protocol

- 1. Instrumentation and Materials
- Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells.[2]
- Reagents:
 - Dolutegravir Sodium (working standard)
 - Methanol (AR grade)[2]



- Distilled Water or Milli-Q water[2]
- Acetonitrile (AR grade) for solubility checks[2]
- Glassware: Calibrated volumetric flasks and pipettes.
- 2. Selection of Solvent

The solubility of **Dolutegravir Sodium** was tested in various solvents. It was found to be freely soluble in methanol, slightly soluble in water, and insoluble in acetonitrile.[2] Therefore, methanol is used as the solvent to prepare the stock solution, and water is used as the diluent for subsequent dilutions.[2][3]

- 3. Preparation of Standard Stock Solution
- Accurately weigh 10 mg of Dolutegravir Sodium working standard.[2][4]
- Transfer it into a 100 mL volumetric flask.[2]
- Dissolve in approximately 20 mL of methanol by sonicating for 10 minutes.
- Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 μg/mL.[2] Alternatively, for a 1000 μg/mL stock, dissolve 10 mg in a 10 mL volumetric flask with methanol.[4]
- 4. Determination of Wavelength of Maximum Absorbance (λmax)
- Pipette an aliquot of the standard stock solution and dilute with water to obtain a concentration of 10 μg/mL.[2][3]
- Scan the resulting solution from 200 to 400 nm using water as a blank.[2][3]
- The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for **Dolutegravir Sodium** is approximately 259-260 nm.[2][3]
- 5. Preparation of Calibration Curve

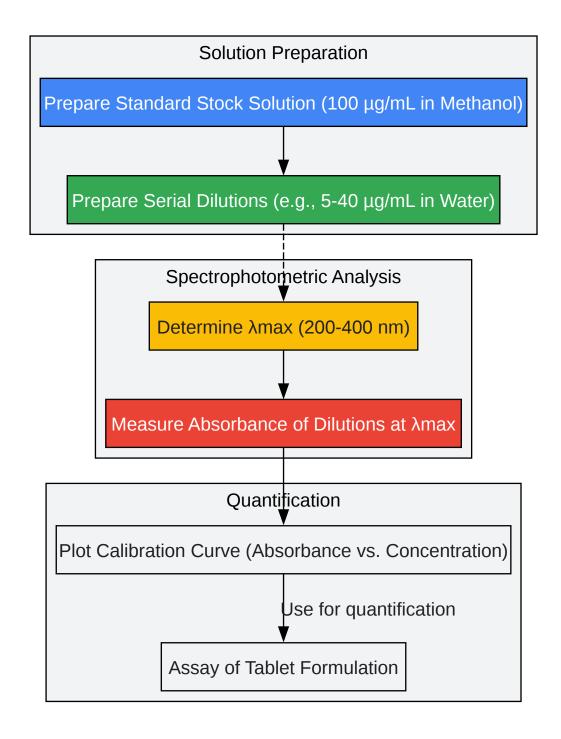
Methodological & Application





- From the standard stock solution, prepare a series of dilutions with water to obtain concentrations in the range of 5-40 µg/mL or 10-60 µg/mL.[1][2][3][4]
- Measure the absorbance of each dilution at the determined λmax (e.g., 259 nm) against water as a blank.[4]
- Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
- 6. Analysis of Tablet Formulation
- · Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Dolutegravir Sodium** and transfer it to a 100 mL volumetric flask.[4]
- Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
- Filter the solution through a Whatman filter paper, discarding the first few mL of the filtrate.[4]
- Dilute a suitable aliquot of the filtrate with water to obtain a concentration within the calibration range.
- Measure the absorbance of the sample solution at the λ max.
- Calculate the concentration of **Dolutegravir Sodium** in the sample from the calibration curve.





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Figure 2: Experimental Workflow for Dolutegravir Sodium Estimation

Method Validation Summary

The developed UV-visible spectrophotometric method was validated according to ICH guidelines, and the results are summarized below.



Parameter	Result	
Wavelength of Maximum Absorbance (λmax)	259 - 260 nm[2][3][4]	
Linearity Range	5 - 60 μg/mL[1][2][3][4]	
Correlation Coefficient (r²)	≥ 0.999[1][2][3][4]	
Regression Equation	y = 0.030x + 0.008 (example)	
Accuracy (% Recovery)	98.49% - 101.75%[5][6]	
Precision (% RSD)	< 2%[5][6]	
Limit of Detection (LOD)	0.09 - 2.056 μg/mL[1][5]	
Limit of Quantitation (LOQ)	0.27 - 6.230 μg/mL[1][5]	
Robustness	The method is robust for small, deliberate changes in wavelength (±2 nm).[2][3]	
Solution Stability	Solutions are stable for at least 24 hours at ambient temperature.[3]	

Specificity

The specificity of the method was confirmed by comparing the UV spectra of the standard drug and the sample solution. The spectra were identical, indicating no interference from the excipients present in the tablet formulation.[3]

Conclusion

The developed UV-visible spectrophotometric method for the estimation of **Dolutegravir Sodium** is simple, accurate, precise, and cost-effective. The validation results confirm that the method is suitable for the routine quality control analysis of **Dolutegravir Sodium** in bulk and pharmaceutical dosage forms. The method does not require complex extraction techniques and utilizes readily available and relatively low-cost solvents.[2]



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